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Compound of Interest

Compound Name: Hydroxy Pioglitazone (M-11)-d4

Cat. No.: B12415865

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy Pioglitazone (M-11)-d4 is a deuterated analog of Hydroxy Pioglitazone (M-II), a
significant active metabolite of the oral antihyperglycemic agent, Pioglitazone. As a member of
the thiazolidinedione class, Pioglitazone and its metabolites play a crucial role in the
management of type 2 diabetes mellitus by enhancing insulin sensitivity. The strategic
incorporation of deuterium in the M-Il metabolite provides a valuable tool for various research
applications, including metabolic stability studies, pharmacokinetic analysis, and use as an
internal standard in analytical assays. This technical guide provides an in-depth overview of the
chemical properties, analytical methodologies, and biological context of Hydroxy Pioglitazone
(M-I1)-d4.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Hydroxy Pioglitazone (M-11)-d4 are
essential for its handling, formulation, and analysis. While specific experimental data for the
deuterated analog is limited, properties can be inferred from its non-deuterated counterpart and
the parent drug, Pioglitazone.
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Property

Hydroxy
Pioglitazone (M-Il)-
d4

Hydroxy
Pioglitazone (M-Il)

Pioglitazone

Chemical Name

5-({4-[2-(5-
ethylpyridin-2-yl)
(D4)ethoxy]phenyl}me
thyl)-1,3-thiazolidine-
2,4-dione

5-[[4-[2-(5-Ethyl-2-
pyridinyl)-2-
hydroxyethoxy]phenyl]
methyl]-2,4-

thiazolidinedione[1]

(RS)-5-(4-[2-(5-
ethylpyridin-2-
yl)ethoxy]benzyl)thiaz
olidine-2,4-dione

Molecular Formula C19H16DaN204S[2] C19H20N204S[1] C19H20N203S
Molecular Weight 376.47 g/mol [2] 372.44 g/mol [1] 356.44 g-mol—1
CAS Number Not Available 101931-00-4[1] 111025-46-8
] ] ) 125-140 °C
Melting Point Data not available o 183-184 °CJ3]
(sublimation)[1]
Pioglitazone HCl is
) ) soluble in DMSO and
Slightly soluble in ) )
N ) dimethylformamide
Solubility Data not available DMSO and
(~20 mg/ml) and
Methanol[1] ) )
sparingly soluble in
aqueous buffers.[4]
) White to Off-White ] )
Appearance Data not available Crystalline solid[4]

Solid

Synthesis and Purification

The synthesis of Hydroxy Pioglitazone (M-Il)-d4 typically involves a multi-step process

adapted from the synthesis of Pioglitazone and its metabolites. A general synthetic approach is

outlined below.

Experimental Workflow: Synthesis of Pioglitazone

Metabolites

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21176364.htm
https://axios-research.com/products/hydroxy-pioglitazone-m-ii
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21176364.htm
https://axios-research.com/products/hydroxy-pioglitazone-m-ii
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21176364.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21176364.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21176364.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Pioglitazone
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21176364.htm
https://cdn.caymanchem.com/cdn/insert/22263.pdf
https://cdn.caymanchem.com/cdn/insert/22263.pdf
https://www.benchchem.com/product/b12415865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

General Synthesis Workflow for Pioglitazone Metabolites

Starting Materials

5-ethyl-2-pyridine ethanol

4-hydroxybenzaldehyde

\Eiherificati’ar(

Reaction with a coupling agent

Intermediat

> Formation

4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde

Knoevenagel

Condensation

Reaction with 2,4-thiazolidinedione

Intermediat:

e Formation

5-{[4-(2-(5-ethyl-2-pyridinyl)ethoxy)phenyllmethylene}-2,4-thiazolidinedione

Reduction &

Hydroxylation

Introduction of hydroxyl group and reduction of double bond.
For deuterated synthesis, D4-reagents would be used here.

Final H

Hydroxy Pioglitazone (M-11)

roduct

Purifi

cation

Chromatography (e.g., HPLC)
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Caption: General synthetic route for Pioglitazone metabolites.
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Protocol for Synthesis (General, adapted from Pioglitazone synthesis):

The synthesis of pioglitazone metabolites has been described, and a similar approach can be
used for the deuterated analog.[5] A key step involves the reaction of a suitably protected and
deuterated pyridine ethanol derivative with a benzaldehyde intermediate, followed by
condensation with 2,4-thiazolidinedione and subsequent chemical modifications to introduce
the hydroxyl group. The introduction of deuterium can be achieved by using deuterated
reagents at the appropriate synthetic step.

Protocol for Purification:
Purification of the final product is typically achieved through chromatographic techniques.

o Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common
method for purification.

o Stationary Phase: A C18 column is frequently used.

» Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic
solvent (e.g., acetonitrile) is typically employed. The gradient and composition are optimized
to achieve separation from impurities.

» Detection: UV detection at a wavelength of approximately 269 nm is suitable for monitoring
the elution of the compound.

Analytical Methodologies

Accurate and sensitive analytical methods are paramount for the quantification of Hydroxy
Pioglitazone (M-Il)-d4, especially in biological matrices. Liquid chromatography coupled with
tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS Analysis of
Pioglitazone and its Metabolites in Human Plasma

This protocol is adapted from published methods for the simultaneous determination of
pioglitazone and its metabolites.[6][7]
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. Sample Preparation (Protein Precipitation):

To 200 pL of human plasma, add an internal standard solution (e.g., a different deuterated
analog or a structurally similar compound).

Add 800 pL of acetonitrile to precipitate plasma proteins.
Vortex the mixture for 1 minute.
Centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen.

Reconstitute the residue in the mobile phase for injection.

. Chromatographic Conditions:
HPLC System: A high-performance liquid chromatography system.
Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 um).

Mobile Phase: A gradient or isocratic elution using a mixture of methanol and 0.1% formic
acid in water.

Flow Rate: 0.7 mL/min.
Injection Volume: 8 pL.

. Mass Spectrometric Conditions:
Mass Spectrometer: A triple quadrupole mass spectrometer.
lonization Mode: Electrospray ionization (ESI) in positive mode.
Detection Mode: Multiple Reaction Monitoring (MRM).

lon Transitions:
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o Pioglitazone: m/z 357.2 - 119.1[8]
o Hydroxy Pioglitazone (M-1I/M-IV): m/z 373.1 - 150.1[8]

o Pioglitazone-d4 (as an internal standard): m/z 361.1 — 138.1[8]

Experimental Workflow: LC-MS/MS Analysis
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LC-MS/MS Analytical Workflow

Plasma Sample Collection
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Caption: Workflow for the analysis of Hydroxy Pioglitazone in plasma.
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Biological Activity and Signaling Pathway

Pioglitazone and its active metabolites, including Hydroxy Pioglitazone, exert their therapeutic
effects primarily through the activation of the peroxisome proliferator-activated receptor-gamma
(PPARYy), a nuclear receptor that regulates gene expression involved in glucose and lipid
metabolism.[9]

Upon binding to PPARYy, the ligand-receptor complex heterodimerizes with the retinoid X
receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome
proliferator response elements (PPRES) in the promoter regions of target genes, thereby

modulating their transcription.

PPARY Signaling Pathway
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PPARYy Signaling Pathway of Hydroxy Pioglitazone
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Caption: Activation of PPARy by Hydroxy Pioglitazone.

Activation of PPARY by Hydroxy Pioglitazone leads to a cascade of downstream effects,
including:

» Increased expression of glucose transporters (e.g., GLUT4): This enhances the uptake of
glucose into muscle and adipose tissue, thereby lowering blood glucose levels.
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e Modulation of adipokine secretion: It promotes the secretion of adiponectin, an insulin-
sensitizing hormone, while decreasing the production of pro-inflammatory cytokines like
TNF-a.

o Regulation of genes involved in lipid metabolism: This contributes to the improvement of
dyslipidemia often associated with insulin resistance.

There is also evidence suggesting that Pioglitazone may have PPARy-independent effects,
such as the inhibition of STAT3 and the enhancement of apoptosis-inducing factor (AlF)
expression, which could be relevant in other therapeutic areas like oncology.[10]

Conclusion

Hydroxy Pioglitazone (M-Il)-d4 is a critical tool for advancing our understanding of the
pharmacology of Pioglitazone. Its use in metabolic and pharmacokinetic studies allows for
precise and reliable data collection, aiding in the development of safer and more effective
therapeutic strategies for type 2 diabetes and potentially other metabolic disorders. The
detailed chemical properties and analytical methodologies presented in this guide are intended
to support researchers in their endeavors to further elucidate the role of this important
metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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